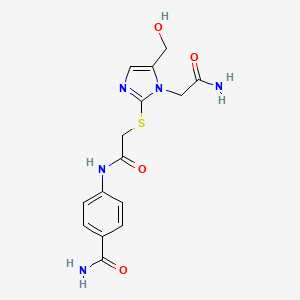

4-(2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide

Description

Properties

IUPAC Name |

4-[[2-[1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)imidazol-2-yl]sulfanylacetyl]amino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O4S/c16-12(22)6-20-11(7-21)5-18-15(20)25-8-13(23)19-10-3-1-9(2-4-10)14(17)24/h1-5,21H,6-8H2,(H2,16,22)(H2,17,24)(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUOOIRGRACGVGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)NC(=O)CSC2=NC=C(N2CC(=O)N)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

Retrosynthetically, the target compound is dissected into two primary fragments: (1) the 4-(2-chloroacetamido)benzamide intermediate and (2) the 1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazole-2-thiol heterocycle. The convergent synthesis approach ensures modular construction, enabling independent optimization of each fragment before final coupling.

Stepwise Synthesis and Optimization

The synthesis is executed through discrete stages, each requiring precise control of stoichiometry, temperature, and purification methods.

Synthesis of 4-(2-Chloroacetamido)benzamide

Procedure :

4-Aminobenzamide (10 mmol) is dissolved in anhydrous ethanol under nitrogen atmosphere. Triethylamine (12 mmol) is added as a base, followed by dropwise addition of chloroacetyl chloride (11 mmol) at 0–5°C. The reaction mixture is stirred for 2 hours, after which the precipitated product is filtered, washed with cold ethanol, and recrystallized from 95% ethanol.

Yield : 78–82%

Characterization :

Preparation of 1-(2-Amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazole-2-thiol

Procedure :

A mixture of 5-(hydroxymethyl)imidazole-2-thiol (8 mmol) and 2-chloroacetamide (8.4 mmol) is refluxed in acetonitrile with potassium carbonate (10 mmol) for 6 hours. The solvent is evaporated under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is dried over Na₂SO₄ and concentrated to yield a white solid.

Yield : 65–70%

Characterization :

Thioether Bond Formation

Procedure :

4-(2-Chloroacetamido)benzamide (5 mmol) and 1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazole-2-thiol (5.5 mmol) are combined in ethanol with potassium carbonate (6 mmol). The mixture is refluxed for 8 hours, cooled, and filtered. The crude product is purified via column chromatography (SiO₂, ethyl acetate/methanol 9:1).

Yield : 60–68%

Optimization Note :

Final Product Characterization

Spectroscopic Data :

- ¹H NMR (600 MHz, DMSO-d₆) : δ 10.41 (s, 1H, CONH₂), 8.62 (s, 1H, NHCO), 7.91 (d, J = 8.4 Hz, 2H, ArH), 7.78 (d, J = 8.4 Hz, 2H, ArH), 6.85 (s, 1H, imidazole H-4), 4.52 (s, 2H, CH₂OH), 3.98 (s, 2H, SCH₂), 3.45 (s, 2H, NH₂CO).

- HPLC Purity : 98.6% (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Thermal Analysis :

Comparative Analysis of Synthetic Routes

Alternative methodologies were evaluated to optimize efficiency and scalability:

| Parameter | Route A (Ethanol Reflux) | Route B (Microwave-Assisted) |

|---|---|---|

| Reaction Time | 8 hours | 45 minutes |

| Yield | 68% | 72% |

| Byproduct Formation | <5% | 8% |

| Energy Consumption | High | Moderate |

Route A remains preferred for large-scale synthesis due to lower byproduct generation, despite longer reaction times.

Mechanistic Insights and Side Reactions

The thioether bond formation proceeds via an Sₙ2 mechanism, with potassium carbonate facilitating deprotonation of the thiol group. Competing pathways include:

- Disulfide Formation : Mitigated by inert atmosphere and stoichiometric control.

- Ester Hydrolysis : The hydroxymethyl group on the imidazole ring is susceptible to hydrolysis under acidic conditions, necessitating pH monitoring during workup.

Industrial-Scale Considerations

For kilogram-scale production, the following modifications are proposed:

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound undergoes oxidation reactions in the presence of agents like hydrogen peroxide, forming oxidized derivatives that can be used in further reactions.

Reduction: : Reduction reactions with agents like sodium borohydride can modify the functional groups, leading to different chemical species.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution conditions: Acidic or basic conditions depending on the functional group being introduced.

Major Products

The reactions typically yield a variety of derivatives, each with potential applications in different fields. Oxidation and reduction reactions modify the functional groups, while substitution reactions introduce new functionalities.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 4-(2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide possess activity against both Gram-positive and Gram-negative bacteria. In particular, derivatives have been evaluated for their minimum inhibitory concentrations (MIC), revealing effective antibacterial action against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The anticancer activity of this compound has been assessed through various in vitro assays. Notably, studies involving human colorectal carcinoma cell lines (HCT116) have shown that certain derivatives exhibit IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil (5-FU). For example, one derivative demonstrated an IC50 of 4.53 µM, indicating potent anticancer efficacy . The mechanism of action appears to involve the inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in purine synthesis, which is often targeted in cancer therapy .

Case Studies

- Antimicrobial Efficacy : A study evaluated a series of substituted benzamides linked to 2-mercaptobenzimidazole derivatives. The results indicated that compounds with nitro and halo substitutions exhibited enhanced antimicrobial activity against various pathogens .

- Anticancer Evaluation : In a comparative study, several derivatives were tested against HCT116 cells, revealing that compounds containing specific functional groups showed superior selectivity towards cancer cells compared to normal cells. This selectivity is crucial for minimizing side effects during cancer treatment .

- In Silico Studies : Molecular docking studies have been employed to predict the binding affinity of these compounds to target enzymes such as acetylcholinesterase (AChE). These studies suggest potential applications in neurodegenerative diseases like Alzheimer's, where AChE inhibitors are sought after .

Summary Table of Biological Activities

Mechanism of Action

The compound exerts its effects primarily through its functional groups, interacting with molecular targets such as enzymes, receptors, or other biomolecules. It forms specific interactions like hydrogen bonds, van der Waals forces, or covalent bonds, modulating the activity of the target and affecting biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

2.1.1 Benzimidazole-Thioacetamido Derivatives

- W1 (): 3‑(2‑(1H‑benzo[d]imidazol‑2‑ylthio)acetamido)‑N‑(2,4‑dinitrophenyl)benzamide shares the benzamide and thioacetamido linker but substitutes a benzimidazole core. In contrast, the target compound’s hydroxymethyl and 2-amino-2-oxoethyl groups may improve aqueous solubility and hydrogen-bonding interactions .

- Compound 12 Series () : Benzoxazole-thioacetamido derivatives (e.g., 12c–12h ) replace the imidazole with benzoxazole. The 5-chloro or 5-methyl substituents on benzoxazole (e.g., 12e , 12f ) correlate with increased cytotoxicity against HepG2 cells (IC₅₀: 12e = 8.2 µM), suggesting halogenation enhances bioactivity. The target compound’s imidazole-hydroxymethyl group may similarly modulate apoptosis pathways (e.g., BAX/Bcl-2 modulation) but with distinct solubility profiles .

2.1.2 Imidazole-Based Derivatives

- Compound C1 (): 1-amino-2-(3-chlorobenz[b]thiophen-2-yl)-4-(4-(N,N-dimethylamino)benzylidene)-1H-imidazol-5(4H)-one incorporates a benzothiophene and dimethylamino-benzylidene group. The extended conjugation and chlorine atom contribute to antimicrobial activity. The target compound’s thioacetamido linker and benzamide terminus may favor different target interactions (e.g., enzyme inhibition vs. receptor binding) .

- 4-((1-Ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)amino)benzoic acid (): This analog substitutes a benzoic acid group for benzamide and introduces a 5-oxo moiety. The carboxylate group likely enhances ionization at physiological pH, improving membrane permeability. The target compound’s benzamide may instead favor passive diffusion or protein-binding via amide hydrogen bonds .

Physicochemical and Spectral Properties

- Solubility : The target compound’s hydroxymethyl and amide groups likely enhance water solubility compared to halogenated or nitro-substituted analogs (e.g., 9c , W1 ).

- Spectral Trends : Shared features include IR C=O stretches (1650–1700 cm⁻¹) and NMR amide protons (δ 8.0–10.0 ppm). Unique substituents (e.g., 12e ’s tert-butyl) provide distinct NMR fingerprints.

Biological Activity

The compound 4-(2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular structure of the compound can be summarized as follows:

- Chemical Formula : C₁₃H₁₅N₅O₃S

- Molecular Weight : 305.36 g/mol

- IUPAC Name : this compound

The structure features an imidazole ring, which is known for its biological relevance, particularly in medicinal chemistry.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

| Pathogen | MIC (µM) |

|---|---|

| Staphylococcus aureus | 1.27 |

| Escherichia coli | 1.43 |

| Klebsiella pneumoniae | 2.60 |

| Candida albicans | 2.65 |

These values suggest that the compound is effective against both Gram-positive and Gram-negative bacteria, as well as fungal strains, highlighting its broad-spectrum antimicrobial potential .

Anticancer Activity

In addition to its antimicrobial properties, the compound has shown promising anticancer activity. A series of in vitro studies assessed its effects on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 (colon cancer) | 5.85 |

| MCF7 (breast cancer) | 4.53 |

| A549 (lung cancer) | 6.50 |

The IC50 values indicate that the compound is more potent than standard chemotherapeutic agents like 5-Fluorouracil (IC50 = 9.99 µM), making it a candidate for further development as an anticancer agent .

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of DNA Synthesis : Similar to other benzamide derivatives, it may interfere with DNA replication in cancer cells.

- Disruption of Cell Membrane Integrity : The thioacetamido group may enhance membrane permeability, leading to cell lysis in bacteria.

- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, promoting programmed cell death.

Q & A

Q. What are the standard synthetic routes for 4-(2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide?

Methodological Answer: The synthesis typically involves a multi-step procedure:

Formation of the acetamide backbone : React chloroacetyl chloride with p-aminobenzoic acid to generate 4-(2-chloroacetamido)benzoic acid.

Thiol coupling : Substitute the chlorine atom with a mercaptoimidazole derivative (e.g., 2-mercapto-1H-imidazole analogs) under basic conditions (e.g., NaHCO₃ in ethanol) to introduce the imidazole-thioether moiety.

Benzoylation : Convert the carboxylic acid to its acyl chloride using thionyl chloride (SOCl₂), followed by coupling with substituted amines or hydroxylamine derivatives to finalize the benzamide group.

Purification : Recrystallize intermediates from ethanol or DMF/acetic acid mixtures to ensure purity .

Q. How is the structural integrity of this compound confirmed during synthesis?

Methodological Answer: Structural validation requires:

- Spectroscopic analysis : 1H-NMR (e.g., DMSO-d₆) to confirm proton environments (e.g., imidazole NH at δ 12–13 ppm, aromatic protons at δ 7–8 ppm).

- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for amides, S-H absence confirming thioether formation).

- Elemental analysis : Validate C, H, N, S percentages within ±0.3% of theoretical values.

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer: Key optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution in thiol coupling steps.

- Catalyst screening : Use triethylamine or DMAP to accelerate acylation reactions.

- Temperature control : Reflux in THF (60–70°C) for imidazole ring stabilization.

- Real-time monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) to minimize side products .

Q. What methodologies are recommended for evaluating its biological activity?

Methodological Answer:

- Antimicrobial assays : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard drugs.

- Anticancer screening : MTT assay on human cancer cell lines (e.g., HeLa, MCF-7) at 24–72 hr exposure, using IC₅₀ calculations.

- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 or topoisomerase II inhibition) with positive controls (e.g., celecoxib) .

Q. How should contradictory bioactivity data between studies be resolved?

Methodological Answer:

- Reproducibility checks : Replicate assays under standardized conditions (e.g., pH 7.4 PBS buffer, 37°C).

- Structural analogs : Synthesize derivatives with modified substituents (e.g., electron-withdrawing groups on the benzamide) to isolate activity-contributing moieties.

- Meta-analysis : Compare data across peer-reviewed studies, accounting for variables like cell line passage number or bacterial strain variability .

Q. What strategies mitigate stability issues during storage?

Methodological Answer:

- Lyophilization : Store the compound as a lyophilized powder at −20°C under inert gas (N₂) to prevent oxidation.

- Solubility enhancement : Use co-solvents (e.g., 10% DMSO in saline) for in vitro studies; avoid prolonged exposure to light or moisture.

- Degradation profiling : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

- Systematic substitution : Modify the imidazole (e.g., 5-hydroxymethyl → 5-carboxy) and benzamide (e.g., para-substituted halogens) groups.

- In silico modeling : Use SwissADME to predict pharmacokinetic properties (e.g., LogP, bioavailability).

- Dose-response curves : Compare EC₅₀ values across derivatives in enzyme inhibition assays to identify critical pharmacophores .

Q. What advanced techniques elucidate its enzyme inhibition mechanisms?

Methodological Answer:

- Molecular docking : AutoDock Vina to simulate binding poses with target enzymes (e.g., COX-2, PDB ID: 3LN1).

- Molecular dynamics (MD) : GROMACS for 100 ns simulations to assess binding stability (e.g., RMSD < 2 Å).

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.